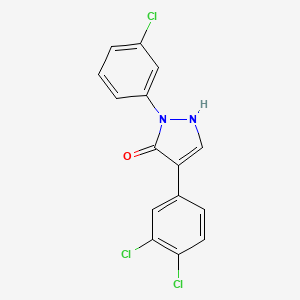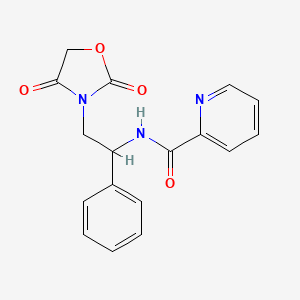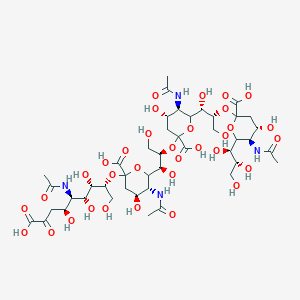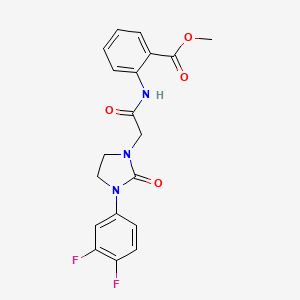
2-(3-chlorophenyl)-4-(3,4-dichlorophenyl)-1,2-dihydro-3H-pyrazol-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Chlorophenyl)-4-(3,4-dichlorophenyl)-1,2-dihydro-3H-pyrazol-3-one, abbreviated as 2-CP-4-DCP-1,2-DH-P, is an important compound in the field of organic chemistry. It is a colorless, crystalline solid that is soluble in water and has a melting point of 150-152°C. 2-CP-4-DCP-1,2-DH-P has been studied for its various applications in the scientific research, such as its use as a synthetic reagent, a catalyst, and a pharmaceutical intermediate. This compound has also been used in the synthesis of other organic compounds, such as 4-chloro-2-methyl-3-nitrophenol, 2-chloro-3-methyl-4-nitrophenol, and 3-chloro-4-methyl-5-nitrophenol.
Applications De Recherche Scientifique
Molecular Structure and Interactions
Research on pyrazole derivatives has extensively focused on their molecular structure and interactions. For example, a study on a similar pyrazole compound revealed its molecular structure through single crystal X-ray diffraction, highlighting the importance of molecular geometry in understanding compound properties and interactions (Aydın et al., 2021) (Aydın et al., 2021). Such studies are crucial for designing compounds with desired physical and chemical properties.
Photophysical and Electrochemical Properties
Pyrazolinopiperidines derivatives, which share structural similarities with the target compound, have been synthesized and characterized for their green light emitting properties. These compounds exhibit significant photophysical properties such as intense green fluorescence and a large Stokes shift, making them potential candidates for applications in optical materials and devices (Easwaramoorthi et al., 2013) (Easwaramoorthi et al., 2013).
Antimicrobial and Anticancer Potential
Several pyrazole derivatives have been evaluated for their antimicrobial and anticancer activities. For instance, a study demonstrated the synthesis of pyrazole compounds and their potential as anti-cancer agents through docking analysis, suggesting their negative response against specific enzymes (Thomas et al., 2019) (Thomas et al., 2019). This showcases the therapeutic potential of pyrazole derivatives in developing new pharmacological agents.
Material Science Applications
The electronic structure and physico-chemical properties of pyrazole compounds have been explored, indicating their utility in material science, particularly as photosensitizers in photovoltaic systems (Thomas et al., 2019) (Thomas et al., 2019). Their high oscillator strength and hyperpolarizabilities suggest their suitability for applications in nonlinear optics and as components in solar cells.
Propriétés
IUPAC Name |
2-(3-chlorophenyl)-4-(3,4-dichlorophenyl)-1H-pyrazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9Cl3N2O/c16-10-2-1-3-11(7-10)20-15(21)12(8-19-20)9-4-5-13(17)14(18)6-9/h1-8,19H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYHIFSRNAGVDFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)N2C(=O)C(=CN2)C3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9Cl3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-chlorophenyl)-4-(3,4-dichlorophenyl)-1,2-dihydro-3H-pyrazol-3-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-benzyl-4-((1-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)cyclohexanecarboxamide](/img/no-structure.png)

![2-(4-Methoxyphenyl)-6-methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B2741977.png)

![2-Oxospiro[3.5]nonane-7-carboxylic acid](/img/structure/B2741979.png)

![2-Chloro-N-[(3-pentan-3-yl-1,2-oxazol-5-yl)methyl]propanamide](/img/structure/B2741984.png)




![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(pyrimidin-2-yloxy)piperidin-1-yl)prop-2-en-1-one](/img/structure/B2741993.png)
![N-[2-(Dimethylamino)pyrimidin-5-YL]-2-methoxyacetamide](/img/structure/B2741996.png)
